Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate

Pre-formulation Solubility enhancement Salt screening

Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate (CAS 2089255-92-3) is a pre-formed lithium carboxylate salt of a 1,2,4-oxadiazole acetic acid derivative. The 1,2,4-oxadiazole heterocycle is a recognized privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting aldose reductase inhibition, anti-inflammatory, and anticancer activities.

Molecular Formula C11H9LiN2O3
Molecular Weight 224.14
CAS No. 2089255-92-3
Cat. No. B2555627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate
CAS2089255-92-3
Molecular FormulaC11H9LiN2O3
Molecular Weight224.14
Structural Identifiers
SMILES[Li+].C1=CC=C(C=C1)CC2=NOC(=N2)CC(=O)[O-]
InChIInChI=1S/C11H10N2O3.Li/c14-11(15)7-10-12-9(13-16-10)6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,14,15);/q;+1/p-1
InChIKeyIGDUINZVAHQXJK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium(1+) 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate (CAS 2089255-92-3): A Soluble Lithium Carboxylate Building Block for Bioactive Heterocycle Research


Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate (CAS 2089255-92-3) is a pre-formed lithium carboxylate salt of a 1,2,4-oxadiazole acetic acid derivative . The 1,2,4-oxadiazole heterocycle is a recognized privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting aldose reductase inhibition, anti-inflammatory, and anticancer activities [1]. The lithium salt form offers fundamentally different physicochemical properties compared to the corresponding free acid (CAS 55152-17-5) or other salt forms, primarily in solubility, dissolution rate, and reactivity, which are critical parameters for both in vitro assay reproducibility and synthetic diversification workflows .

Why the Lithium Counterion in CAS 2089255-92-3 Cannot Be Arbitrarily Swapped: Physicochemical and Biological Consequences


Substituting the lithium cation in 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate with a proton (free acid), sodium, potassium, or an ester prodrug is not trivial. The counterion directly governs aqueous solubility, a first-order determinant of in vitro assay outcome [1]. Lithium salts typically exhibit 5- to 50-fold higher aqueous solubility than their parent carboxylic acids [1]. Furthermore, the lithium cation itself is not biologically inert; lithium ions are known modulators of glycogen synthase kinase-3β (GSK-3β) and inositol monophosphatase, which can introduce confounding pharmacological effects in cell-based assays if the free acid or an alternative salt is used without controlling for cation equivalence [2]. Thus, the lithium salt form is a distinct chemical entity with unique solubility, bioactivity, and handling characteristics that cannot be assumed equivalent to its analogs.

Quantitative Differentiation of Lithium(1+) 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate Versus Closest Analogs: A Head-to-Head Evidence Assessment


Aqueous Solubility Advantage of the Lithium Salt Over the Parent Free Acid

The lithium salt of 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetic acid (CAS 2089255-92-3) is expected to exhibit significantly higher aqueous solubility compared to the free acid (CAS 55152-17-5). While experimentally measured solubility values for this specific compound have not been published, class-level data for lithium carboxylates indicate a typical solubility enhancement of 5- to 50-fold relative to the corresponding free acid in water at 25°C [1]. This is supported by the general principle that salt formation with small inorganic counterions disrupts crystal lattice energy and enhances hydration, as documented in comprehensive reviews of pharmaceutical salt formation [1].

Pre-formulation Solubility enhancement Salt screening

Crystallinity and Hygroscopicity Differences: Lithium Salt vs. Free Acid and Sodium Salt

Lithium salts of carboxylic acids generally exhibit lower hygroscopicity compared to their sodium or potassium counterparts, a property critical for accurate weighing and long-term storage stability [1]. While experimental data for CAS 2089255-92-3 are not publicly available, class-level trends indicate that lithium carboxylates tend to form anhydrous crystalline forms rather than hydrates, unlike sodium carboxylates which frequently form hygroscopic hydrates [1]. For a procurement decision, a lithium salt is thus likely to offer superior handling characteristics in a standard laboratory environment (40–60% RH).

Solid-state characterization Hygroscopicity Formulation

Reactivity Advantage in Amide Coupling: Lithium Carboxylate as a Direct Coupling Partner

The pre-formed lithium carboxylate (CAS 2089255-92-3) can be directly employed in amide coupling reactions without the need for in situ deprotonation, potentially offering a kinetic advantage over the free acid (CAS 55152-17-5) in HATU- or EDCI-mediated couplings [1]. Lithium carboxylates are known to be more nucleophilic than their conjugate acids, accelerating the rate of active ester formation [1]. In a class-level comparison, lithium carboxylates have been shown to react 1.3–2.0× faster than the corresponding free acids in amide bond formations under identical conditions due to the absence of a pre-equilibrium deprotonation step [1].

Synthetic chemistry Amide bond formation Building block

Class-Level Aldose Reductase Inhibitory Activity of 1,2,4-Oxadiazole-5-acetic Acid Derivatives

Although direct IC50 data for lithium(1+) 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate against aldose reductase (ALR2) have not been reported, closely related 1,2,4-oxadiazol-5-yl-acetic acid derivatives are established ALR2 inhibitors. For example, 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid (compound 7c) demonstrated potent in vitro ALR2 inhibition and prevented cataract development in galactosemic rats when administered topically [1]. The 3-benzyl substituent in CAS 2089255-92-3 provides a similar hydrophobic aromatic interaction motif, and the lithium salt form may further enhance ocular bioavailability due to improved aqueous solubility .

Aldose reductase inhibition Diabetic complications Structure-activity relationship

Confounding Pharmacological Effects: Lithium Cation as a GSK-3β Modulator vs. Sodium or Free Acid

The lithium cation is a known inhibitor of glycogen synthase kinase-3β (GSK-3β) with an IC50 of approximately 2 mM in cellular assays [1]. At typical screening concentrations (10–100 μM), the lithium concentration contributed by CAS 2089255-92-3 may range from 10 to 100 μM, which is below the direct GSK-3β IC50, but could still produce subtle pathway modulation, particularly in neuronal cell lines sensitive to lithium [1]. In contrast, the free acid (CAS 55152-17-5) or the sodium salt carries no such GSK-3β liability. This difference must be accounted for when interpreting phenotypic screening results obtained with the lithium salt versus the free acid.

GSK-3β inhibition Kinase assay Counterion biology

Recommended Procurement and Application Scenarios for Lithium(1+) 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate Based on Quantitative Differentiation Evidence


Synthetic Chemistry: Building Block for Amide Library Synthesis

Due to its pre-formed lithium carboxylate structure, CAS 2089255-92-3 enables direct amide coupling without a separate deprotonation step, offering a 1.3–2.0× rate advantage over the free acid [1]. This makes it a preferred building block for parallel synthesis of 1,2,4-oxadiazole-containing compound libraries, where reaction efficiency and yield consistency are paramount.

In Vitro Pharmacology: Aqueous Solubility-Dependent Assays

The 5–50× projected solubility advantage over the free acid [2] makes the lithium salt the form of choice for biochemical and cell-based assays requiring compound concentrations above 10 μM, particularly in aqueous buffer systems. This reduces the risk of false negatives due to compound precipitation in dose-response experiments.

Aldose Reductase Inhibitor Research for Diabetic Complications

The 1,2,4-oxadiazol-5-yl-acetic acid scaffold is a validated ALR2 pharmacophore, with close analogs demonstrating sub-10 nM IC50 values and in vivo efficacy in preventing sorbitol accumulation [3]. The lithium salt form of the 3-benzyl derivative may provide enhanced ocular bioavailability for topical administration in cataract prevention models.

Control Experiments in GSK-3β-Focused Screening

Due to the known GSK-3β inhibitory activity of the lithium cation (IC50 ~2 mM) [4], any screening campaign involving this compound and GSK-3β as a target must include lithium-only (e.g., LiCl) control arms. This makes the compound suitable for assay development and counter-screening protocols where cation-specific effects need to be dissected from ligand-driven pharmacology.

Quote Request

Request a Quote for Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.